N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide

Catalog No.
S8202401
CAS No.
M.F
C10H20N2O2
M. Wt
200.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-aceta...

Product Name

N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide

IUPAC Name

N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]acetamide

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

InChI

InChI=1S/C10H20N2O2/c1-9(14)11-8-10-4-2-3-5-12(10)6-7-13/h10,13H,2-8H2,1H3,(H,11,14)

InChI Key

SHQXSKKYZOVGRU-UHFFFAOYSA-N

SMILES

CC(=O)NCC1CCCCN1CCO

Canonical SMILES

CC(=O)NCC1CCCCN1CCO

N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide is a synthetic compound belonging to the class of piperidine derivatives, which are characterized by a six-membered ring containing one nitrogen atom. This compound features a hydroxyethyl group attached to the piperidine ring, along with an acetamide functional group. The presence of these functional groups contributes to its unique chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

  • Oxidation: The hydroxyethyl group can be oxidized to form carbonyl compounds, such as aldehydes or ketones. Common reagents for this reaction include potassium permanganate and chromium trioxide.
  • Reduction: The acetamide moiety can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyethyl position, allowing for the introduction of various functional groups under basic conditions.

Research indicates that N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide exhibits significant biological activity. It is being investigated for its potential therapeutic effects, particularly in the context of neurological disorders. The compound may act as a ligand for specific receptors, modulating their activity and influencing various biochemical pathways. This interaction could lead to therapeutic benefits, including neuroprotective effects and improvements in cognitive function.

The synthesis of N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide typically involves several steps:

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Hydroxyethyl Group: This step often involves nucleophilic substitution reactions where a hydroxyethyl halide reacts with a piperidine derivative.
  • Acetamide Formation: The final step involves acylation using acetic anhydride or acetyl chloride to attach the acetamide group to the piperidine structure.

Industrial methods may utilize continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography to ensure high yield and purity of the final product.

N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide has several applications in various fields:

  • Medicinal Chemistry: It is explored for potential use as a pharmacological agent targeting neurological disorders.
  • Organic Synthesis: The compound serves as an intermediate for synthesizing more complex organic molecules.
  • Biological Studies: It is used in research investigating interactions between piperidine derivatives and biological systems.
  • Industrial

Interaction studies focus on how N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide binds to various biological targets, particularly receptors involved in neurological functions. These studies are crucial for understanding its therapeutic potential and side effects. Preliminary data suggest that modifications in the piperidine ring or substituents can significantly influence binding profiles and biological activity, making it a candidate for further pharmacological exploration.

Several compounds share structural similarities with N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide:

Compound NameStructure FeaturesUnique Properties
N-Cyclopropyl-N-[1-(2-hydroxyethyl)-piperidin-3-ylmethyl]-acetamideSimilar piperidine framework with cyclopropyl substitutionPotentially different receptor selectivity
N-Cyclopropyl-N-[1-(2-hydroxyethyl)-piperidin-4-ylmethyl]-acetamideSimilar structure with cyclopropyl groupVariations in pharmacological effects
1-(2-Hydroxyethyl)piperidineBasic piperidine structure with hydroxyethyl groupSimpler reactivity profile
1-(2-Hydroxyethyl)piperazineContains a piperazine ring instead of piperidineDifferent biological activities due to structural differences

Uniqueness

N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide is unique due to its specific positioning of the hydroxyethyl group on the piperidine ring, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

200.152477885 g/mol

Monoisotopic Mass

200.152477885 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

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